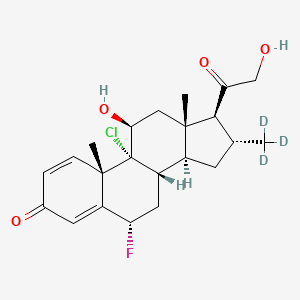
Clocortolone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clocortolone-d3 is a deuterated form of clocortolone, a medium potency corticosteroid used primarily in topical formulations to treat inflammatory and pruritic dermatoses. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of clocortolone due to the presence of deuterium atoms, which can be traced more easily in analytical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Clocortolone-d3 involves the incorporation of deuterium atoms into the clocortolone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated solvents and catalysts can be used during the synthesis of clocortolone to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Synthesis: Conducting the synthesis in large batches to produce significant quantities of this compound.
Purification: Employing purification techniques such as chromatography to isolate and purify the deuterated compound.
Analyse Des Réactions Chimiques
Types of Reactions
Clocortolone-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups can lead to the formation of ketones, while reduction of ketones can produce secondary alcohols.
Applications De Recherche Scientifique
Clocortolone-d3 is widely used in scientific research due to its deuterated nature, which allows for detailed studies of its pharmacokinetics and metabolic pathways. Some key applications include:
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of clocortolone in the body.
Metabolic Pathway Analysis: Studying the metabolic pathways and identifying metabolites of clocortolone.
Drug Interaction Studies: Investigating potential interactions between clocortolone and other drugs.
Analytical Method Development: Developing and validating analytical methods for the detection and quantification of clocortolone and its metabolites.
Mécanisme D'action
Clocortolone-d3, like clocortolone, exerts its effects through its anti-inflammatory, antipruritic, and vasoconstrictive properties. The mechanism of action involves:
Binding to Glucocorticoid Receptors: this compound binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex.
Translocation to the Nucleus: The receptor-ligand complex translocates to the cell nucleus, where it binds to specific DNA sequences.
Comparaison Avec Des Composés Similaires
Clocortolone-d3 can be compared with other corticosteroids such as:
Hydrocortisone: A low-potency corticosteroid used for mild inflammatory conditions.
Betamethasone: A high-potency corticosteroid used for severe inflammatory conditions.
Triamcinolone: A medium-potency corticosteroid similar to clocortolone but with different pharmacokinetic properties.
Uniqueness
The uniqueness of this compound lies in its deuterated nature, which allows for more precise pharmacokinetic and metabolic studies. Additionally, the combination of chlorine and fluorine atoms in its structure contributes to its distinct pharmacological profile .
Propriétés
Formule moléculaire |
C22H28ClFO4 |
|---|---|
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-(trideuteriomethyl)-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1/i1D3 |
Clé InChI |
YMTMADLUXIRMGX-OAXOUBHMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)Cl)C)F |
SMILES canonique |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


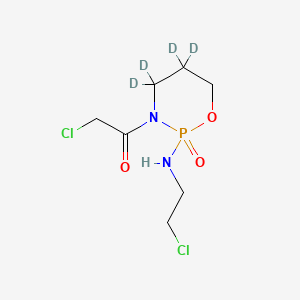
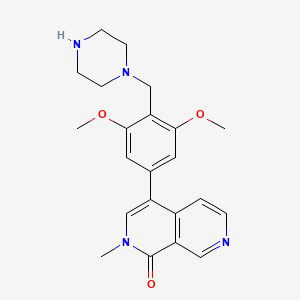
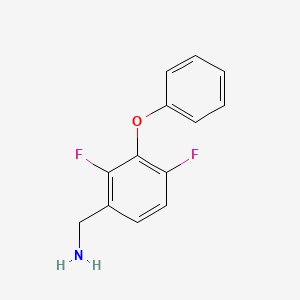

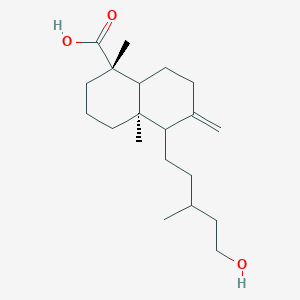



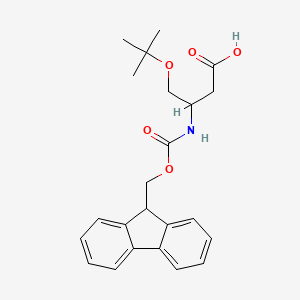

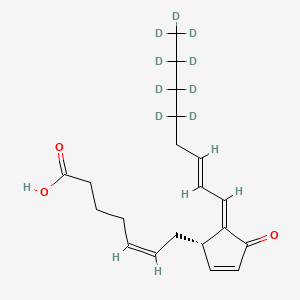
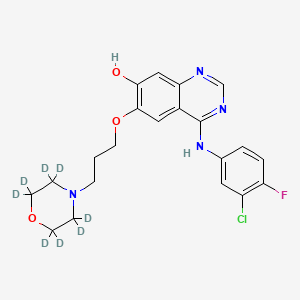
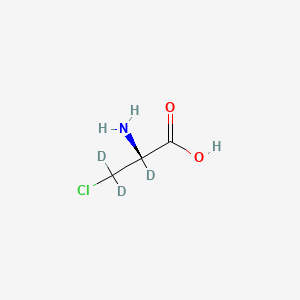
![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)
